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molecular formula C7H10O3 B042172 2,2,6-Trimethyl-4H-1,3-dioxin-4-one CAS No. 5394-63-8

2,2,6-Trimethyl-4H-1,3-dioxin-4-one

Cat. No. B042172
M. Wt: 142.15 g/mol
InChI Key: XFRBXZCBOYNMJP-UHFFFAOYSA-N
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Patent
US04960924

Procedure details

Carroll and Bader (M. F. Carroll and A. R. Bader, J. Am. Chem. Soc., Vol. 75, 5400-5402(1953)) disclose the acidcatalyzed reactions of diketene with ketones which yielded 2,2-disubstituted-4-methyl-6-keto-1,3-dioxenes, many reactions of which dioxenes paralleled those of diketene. The adduct of diketene with acetone yielded 2,2,6-trimethyl-1,3-dioxen-4-one (TKD); the reactions of TKD with methanol or 1-butanol to yield methyl acetoacetate or n-butyl acetoacetate are exemplified.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]=[C:2]1[O:6][C:4](=[O:5])[CH2:3]1.[CH3:7][C:8]([CH3:10])=[O:9]>>[CH2:1]=[C:2]1[O:6][C:4](=[O:5])[CH2:3]1.[CH3:1][C:2]1[O:6][C:8]([CH3:10])([CH3:7])[O:9][C:4](=[O:5])[CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=C1CC(=O)O1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C=C1CC(=O)O1
Name
Type
product
Smiles
CC1=CC(=O)OC(O1)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04960924

Procedure details

Carroll and Bader (M. F. Carroll and A. R. Bader, J. Am. Chem. Soc., Vol. 75, 5400-5402(1953)) disclose the acidcatalyzed reactions of diketene with ketones which yielded 2,2-disubstituted-4-methyl-6-keto-1,3-dioxenes, many reactions of which dioxenes paralleled those of diketene. The adduct of diketene with acetone yielded 2,2,6-trimethyl-1,3-dioxen-4-one (TKD); the reactions of TKD with methanol or 1-butanol to yield methyl acetoacetate or n-butyl acetoacetate are exemplified.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]=[C:2]1[O:6][C:4](=[O:5])[CH2:3]1.[CH3:7][C:8]([CH3:10])=[O:9]>>[CH2:1]=[C:2]1[O:6][C:4](=[O:5])[CH2:3]1.[CH3:1][C:2]1[O:6][C:8]([CH3:10])([CH3:7])[O:9][C:4](=[O:5])[CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=C1CC(=O)O1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C=C1CC(=O)O1
Name
Type
product
Smiles
CC1=CC(=O)OC(O1)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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